Ethyl 2,2-difluorotetradecanoate
Description
Ethyl 2,2-difluorotetradecanoate is a fluorinated ester derivative of tetradecanoic acid (myristic acid), featuring two fluorine atoms at the 2-position of the carbon chain. Its molecular formula is C₁₆H₂₉F₂O₂, with an average molecular mass of approximately 294.4 g/mol. This compound is of interest in organic synthesis, pharmaceuticals, and material science due to the unique properties imparted by fluorine substitution, such as enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation.
Properties
Molecular Formula |
C16H30F2O2 |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
ethyl 2,2-difluorotetradecanoate |
InChI |
InChI=1S/C16H30F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20-4-2/h3-14H2,1-2H3 |
InChI Key |
BFZPJRCHANBANN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The closest analog in the provided evidence is Ethyl 2,2-difluoro-3-hydroxydodecanoate (C₁₄H₂₆F₂O₃; RN 172941-62-7) . Key differences include:
- Chain Length: The dodecanoate derivative (C12 chain) is two carbons shorter than the tetradecanoate (C14 chain).
- Functional Groups: The dodecanoate analog contains a hydroxyl group at the 3-position, absent in the target compound.
Physicochemical Properties
*Data for this compound are estimated based on structural analogs due to lack of direct experimental reports.
Implications of Structural Variations
The absence of a hydroxyl group in the tetradecanoate further amplifies hydrophobicity, which may enhance metabolic stability in biological systems .
Synthetic Challenges: Introducing fluorine atoms at the 2-position requires precise fluorination techniques (e.g., electrophilic fluorination or deoxyfluorination). The hydroxyl group in the dodecanoate analog adds complexity to synthesis, necessitating protection/deprotection strategies .
Thermal Stability: Longer alkyl chains (tetradecanoate) typically exhibit higher melting/boiling points than shorter analogs (dodecanoate). However, the hydroxyl group in the dodecanoate may reduce thermal stability due to intermolecular hydrogen bonding.
Research Findings and Trends
- Fluorination Effects: Fluorine substitution at the 2-position is known to sterically hinder enzymatic cleavage of ester bonds, as demonstrated in studies on fluorinated lipid analogs .
- Chain Length vs. Functionality : Shorter-chain fluorinated esters (e.g., C12) with polar groups like hydroxyls are often prioritized in drug delivery systems for balanced solubility and permeability. In contrast, longer-chain derivatives (e.g., C14) may be more suited for industrial applications requiring high hydrophobicity.
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